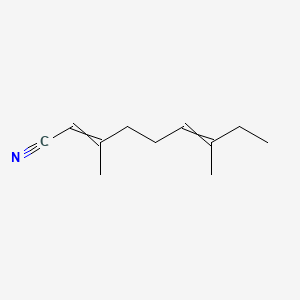

3,7-Dimethylnona-2,6-dienenitrile

描述

3,7-Dimethylnona-2,6-dienenitrile (CAS 61792-11-8), also known as Lemonile, is a nitrile derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It is a colorless liquid with a boiling point of 266°C at 760 mmHg, a density of 0.857 g/cm³, and a refractive index of 1.466 . The compound is primarily used in fragrances and cosmetics due to its citrus-like odor, often incorporated into perfumes, soaps, and personal care products .

It exhibits moderate oral toxicity (LD₅₀: 300–2000 mg/kg) and low dermal toxicity, with decomposition releasing toxic NOₓ fumes .

属性

CAS 编号 |

61792-11-8 |

|---|---|

分子式 |

C11H17N |

分子量 |

163.26 g/mol |

IUPAC 名称 |

(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |

InChI |

InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |

InChI 键 |

DHJVLXVXNFUSMU-HOLFWZHHSA-N |

SMILES |

CCC(=CCCC(=CC#N)C)C |

手性 SMILES |

CC/C(=C/CC/C(=C\C#N)/C)/C |

规范 SMILES |

CCC(=CCCC(=CC#N)C)C |

其他CAS编号 |

61792-11-8 |

Pictograms |

Environmental Hazard |

产品来源 |

United States |

准备方法

Condensation and Isomerization Process

Step a: React 6-methyl-5-octen-2-one with cyanoacetic acid in the presence of a base (e.g., pyridine) and a co-base (e.g., 1,4-diaminobutane) in an organic solvent that forms a heteroazeotrope with water.

Step b: Remove solvent and base by distillation, optionally in the presence of a second co-base, to obtain a reaction mixture.

Step c: Isomerize the reaction mixture to obtain an isomerized mixture enriched in 3,7-dimethylnona-2,6-dienenitrile.

This process allows flexibility in the order of steps b and c and results in a mixture containing the target compound and related isomers.

Catalytic Hydrogenation of Intermediates

Using Lindlar catalyst (Pd/Pb on CaCO3), ethylheptenone is reacted with a deprotonated nitrile in toluene at low temperatures (5–15°C) and stirred for extended periods (up to 20 hours). The reaction mixture is then acidified, extracted, washed, dried, and purified by distillation to yield ethyl 2,3,7-trimethylocta-2,6-dienoate, which serves as a key intermediate for further conversion to the nitrile compound.

Chemical Reaction Analysis

The nitrile group and conjugated double bonds in this compound enable various chemical transformations:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, the compound can be converted into corresponding oxides.

Reduction: Lithium aluminum hydride and similar reducing agents can reduce the nitrile group to primary amines.

Substitution: The double bonds allow electrophilic substitution reactions, including halogenation.

These reactions are important both for the synthesis of the compound and for its use as a precursor in further organic synthesis.

Research Findings and Industrial Relevance

The condensation method with cyanoacetic acid and ketone substrates is patented and industrially relevant for producing mixtures of isomeric nitriles with controlled composition.

Catalytic hydrogenation approaches provide high yields of intermediates that can be converted to the target nitrile, supporting scalable production.

Esterification and subsequent decomposition routes offer sustainable industrial methods, especially when combined with continuous flow technology.

The compound’s physicochemical properties (molecular weight 163.26 g/mol, boiling point ~266–280°C, density ~0.85–0.89 g/cm³) inform process parameters such as distillation and purification.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkene + nitrile reagent reaction | Alkenes + nitrile precursors | Catalytic, controlled temperature | High purity, versatile | Requires specific catalysts |

| Condensation with cyanoacetic acid | 6-methyl-5-octen-2-one + cyanoacetic acid | Base, co-base, azeotropic solvent, distillation, isomerization | Scalable, patented, flexible | Multiple steps, requires careful control |

| Esterification + decomposition | 2,6-nonadienoic acid + methanol | Acid catalysis, thermal/catalytic decomposition | Sustainable, industrial scale | Longer process, requires handling of esters |

| Catalytic hydrogenation | Ethylheptenone + deprotonated nitrile | Lindlar catalyst, low temp, long reaction time | High yield intermediates | Requires catalyst handling |

化学反应分析

3,7-Dimethylnona-2,6-dienenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The double bonds in the compound allow for substitution reactions with halogens and other electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthesis and Organic Chemistry

3,7-Dimethylnona-2,6-dienenitrile serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as Diels-Alder reactions and cycloadditions. These reactions are essential for creating new compounds with desired properties.

Biological Studies

Research has focused on the interactions of this compound within biological systems. Studies aim to understand its potential effects on human health and its behavior in cellular environments. For instance, initial findings suggest that it may exhibit beneficial properties but also require careful handling due to potential toxicity at elevated concentrations .

Fragrance Industry

A significant application of this compound is in the fragrance industry. It is known for its fresh, citrus-like aroma, making it suitable for perfumes and household products. Its use is particularly noted as a substitute for Citral, which has higher skin sensitization potential .

Material Science

The compound is being investigated for its potential in creating new materials and chemicals, particularly those that require specific aromatic characteristics without the drawbacks associated with more sensitizing compounds like Citral .

Case Study 1: Skin Sensitization Testing

A study evaluated the skin sensitization potential of this compound compared to Citral using the Direct Peptide Reactivity Assay (DPRA). The results indicated that while Citral showed significant activity in inducing skin sensitization, this compound did not surpass the threshold for a positive rating . This finding supports its application in consumer products where reduced sensitization risk is desired.

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the genotoxicity and reproductive toxicity of this compound. The compound was found not to be genotoxic with a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity at 67 mg/kg/day and reproductive toxicity at 200 mg/kg/day . Such data are crucial for regulatory compliance and safety assessments in industrial applications.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules; participates in Diels-Alder reactions | Useful for creating novel compounds with tailored properties |

| Biological Interaction | Studies on cellular effects; potential toxicity concerns | Requires careful handling due to possible toxic effects at high concentrations |

| Fragrance Composition | Used in perfumes as a citrus-like aroma; substitute for Citral | Lower skin sensitization potential compared to Citral |

| Material Science | Investigated for new materials with specific aromatic characteristics | Potential for broad applications without adverse health effects |

作用机制

The mechanism of action of 3,7-Dimethylnona-2,6-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the double bonds can undergo electrophilic addition . These interactions can affect various biochemical pathways, depending on the specific context and application .

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous nitriles, such as Geranyl nitrile (3,7-Dimethyl-2,6-octadienenitrile) and 3,7-Dimethylocta-2,6-dienenitrile , share functional similarities but differ in chain length, reactivity, and regulatory status. Below is a detailed comparison:

Structural and Physicochemical Properties

Reactivity and Hazard Profiles

- This compound: Exhibits moderate thermal stability (decomposes at 182.6°C) and releases NOₓ upon heating . Classified as a low-priority hazard under EU REACH and U.S. EPA guidelines .

- Geranyl Nitrile: Similar decomposition behavior but shorter carbon chain reduces persistence in environmental matrices . Not listed on SIN (Substitute It Now) List or major hazard inventories .

Regulatory and Industrial Implications

Key Research Findings

Fragrance Performance: this compound’s longer carbon chain enhances its longevity in perfumes compared to Geranyl nitrile, making it preferable for high-end formulations .

Thermal Stability :

- The compound’s thermal decomposition profile (peak at 182.6°C) is superior to tetranitro glyoxamide (TNGG), a high-energy compound, which decomposes explosively above 180°C .

Toxicity: While this compound has moderate oral toxicity, its dermal safety profile makes it suitable for topical applications in cosmetics .

常见问题

Q. What are the key physicochemical properties of 3,7-Dimethylnona-2,6-dienenitrile, and how can they inform experimental design?

The compound has a molecular formula of C₁₁H₁₇N (MW: 163.26 g/mol), a boiling point of 266°C at 760 mmHg, a density of 0.857 g/cm³, and a refractive index of 1.466 . These properties are critical for solvent selection, distillation protocols, and spectroscopic characterization. For example, its low density suggests immiscibility with aqueous phases, guiding phase-separation workflows. Stability under high-temperature conditions (e.g., GC-MS analysis) should be validated due to its reported decomposition into NOx when heated .

Q. What regulatory considerations apply to synthesizing or importing this compound for laboratory-scale research?

In the EU and UK, production or import exceeding 1 ton/year requires REACH or GB-compliant registration, including hazard assessments and safety data sheets (SDS) . For smaller scales (<1 ton/year), no registration is needed, but hazard communication (CLP labeling) is mandatory. Researchers in Japan must submit annual reports for new chemical substances, while in Thailand, compliance with hazardous substance regulations is required if classified as dangerous . Always verify local inventory listings (e.g., IECSC in China, TSCA in the U.S.) before synthesis or import.

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment due to the compound’s volatility and thermal stability up to 266°C . Refractive index (1.466) and density (0.857 g/cm³) can serve as quick physical checks. For nitrile functional group confirmation, FT-IR (C≡N stretch ~2240 cm⁻¹) and ¹H/¹³C NMR (δ 1.6–2.1 ppm for allylic methyl groups) are recommended .

Advanced Research Questions

Q. How can conflicting regulatory classifications (e.g., CLH proposals) impact hazard communication for this compound?

While 3,7-Dimethylocta-2,6-dienenitrile (a structural analog) underwent CLH evaluation in 2013 for harmonized classification , no such data exists for this compound. Researchers must perform a weight-of-evidence assessment using analogs or in silico tools (e.g., OECD QSAR Toolbox) to predict hazards. Discrepancies between regional classifications (e.g., EU vs. U.S. EPA) require cross-referencing SDS from multiple jurisdictions and conducting in vitro assays (e.g., Ames test) to resolve .

Q. What methodologies are suitable for studying the endocrine disruption potential of this compound?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) includes this compound in its testing universe . Recommended approaches include:

- In vitro assays: Estrogen/Androgen Receptor Binding (OECD TG 455/458).

- In vivo assays: Fish Short-Term Reproduction Assay (OECD TG 229).

- Computational models: Use ECOSAR or OPERA to predict activity based on nitrile and branched alkene motifs. Prioritize assays based on structural alerts for nitrile-mediated toxicity .

Q. How do structural modifications (e.g., chain length) affect the stability and olfactory properties of related nitriles in formulation studies?

Compared to Geranonitrile® (shorter chain), this compound (Lemonile®) exhibits superior tenacity in perfumery due to its extended hydrophobic chain, reducing volatility . Stability in formulations can be assessed via accelerated aging tests (40°C/75% RH for 12 weeks) with GC-MS monitoring. Synergies with compounds like Kephalis® (20:80 ratio) enhance zesty-sparkling notes, suggesting formulation studies should include combinatorial screening via olfactometry .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., boiling point) across literature sources?

Discrepancies may arise from purification methods or instrumentation. For example, boiling points (266°C vs. vendor-reported 260–265°C) can be reconciled using differential scanning calorimetry (DSC) under standardized conditions. Cross-validate density and refractive index with NIST-certified reference methods. Publish method details (e.g., heating rate, column type in GC) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。